4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
Description
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a nitro group at position 5 and a 4-chlorobenzyl sulfide moiety at position 4. The sulfide linkage distinguishes it from related derivatives, which may instead incorporate ether, sulfone, or amine groups.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-9-3-1-8(2-4-9)7-20-10-11(16(17)18)15-5-6-19-12(15)14-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARCXSUJZBOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Nitroimidazole Core: The synthesis begins with the nitration of imidazole to form 5-nitroimidazole.
Thiazole Ring Formation: The 5-nitroimidazole is then reacted with a thioamide to form the thiazole ring.
Chlorobenzyl Substitution: Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chlorobenzyl group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with cellular components. The nitro group is believed to undergo bioreduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This results in the inhibition of cell growth and proliferation, making it effective against various microorganisms and cancer cells.
Comparison with Similar Compounds
Key Observations:
Sulfide vs. Sulfone Linkages : The target compound’s sulfide group contrasts with sulfone-containing derivatives (e.g., compound 8 in ). Sulfones generally exhibit higher polarity and metabolic stability, which may enhance enzyme inhibition (e.g., urease) but reduce membrane permeability .
Nitro Group Impact: The 5-nitro substitution is shared with 5-nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole ().
Antiviral Activity: Coumarin-linked imidazothiazoles () highlight the importance of fused aromatic systems (e.g., chromen-2-one) for viral replication inhibition, a feature absent in the target compound. Urease Inhibition: Sulfone derivatives () achieve sub-micromolar IC₅₀ values, implying that electron-withdrawing groups enhance interaction with urease’s active site.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Sulfides are prone to oxidative metabolism, whereas sulfones and amides (e.g., SRT1720) exhibit greater metabolic stability, as seen in SIRT1 agonists’ pharmacokinetic profiles .
Biological Activity
4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide, with CAS number 343376-23-8, is a compound that belongs to the class of nitroimidazoles. Nitroimidazoles are widely recognized for their biological activity, particularly against various microbial infections. This article compiles research findings on the biological activity of this specific compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H8ClN3O2S2
- Molecular Weight : 325.79 g/mol
- Physical Form : Solid
Antibacterial Properties
Recent studies have demonstrated that derivatives of nitroimidazoles exhibit significant antibacterial activity. Specifically, this compound has shown promising results against various bacterial strains.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.025 μg/mL |
| Pseudomonas aeruginosa | 0.030 μg/mL |
The compound was found to be more potent than traditional antibiotics such as ampicillin and streptomycin, indicating its potential as a new therapeutic agent against resistant bacterial strains .
The antibacterial mechanism of nitroimidazoles typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. The specific action of this compound includes:
- Inhibition of Topoisomerases : The compound selectively inhibits bacterial topoisomerase IV without affecting human topoisomerase II. This selectivity reduces potential side effects in human cells .
- Reactive Metabolite Formation : The reduction process leads to the formation of reactive metabolites that can covalently bind to proteins involved in redox regulation within bacterial cells .
Study on Efficacy Against Resistant Strains
A study evaluated the efficacy of various nitroimidazole derivatives against metronidazole-resistant strains of Trichomonas vaginalis. The results indicated that compounds like this compound maintained significant activity against resistant strains, suggesting a robust mechanism that circumvents existing resistance pathways .
Toxicity Assessment
In vitro toxicity assessments using HepG2 human liver cells revealed that this compound exhibited low toxicity levels compared to conventional antibiotics. This finding is crucial for its potential therapeutic application as it suggests a favorable safety profile .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of precursor amines and thiols under acidic or basic conditions.
- Step 2 : Introduction of the 5-nitro group using nitration agents like nitric acid/sulfuric acid mixtures.
- Step 3 : Sulfide bond formation via nucleophilic substitution between 4-chlorobenzyl thiol and the activated 6-position of the nitroimidazothiazole.
Critical conditions include temperature control (e.g., 0–60°C for nitro group stability) and pH optimization to prevent undesired side reactions. Oxidation/reduction agents (e.g., hydrogen peroxide or sodium borohydride) may refine intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing between nitro and sulfide groups).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for pharmacological studies) and detects byproducts.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : DoE reduces experimental iterations while maximizing data output. Key steps:
- Variable Screening : Identify critical factors (e.g., reaction time, temperature, molar ratios) using fractional factorial designs.
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal yield (e.g., 70–85% yield achieved at 50°C, pH 7.5).
- Validation : Confirm robustness via triplicate runs under predicted conditions.
Example: A Central Composite Design (CCD) reduced 30% of experimental runs while identifying temperature as the most influential factor in nitro group stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Structural Comparison : Use computational tools (e.g., molecular docking) to compare binding affinities of analogs (Table 1).
- Assay Standardization : Validate protocols using positive controls (e.g., cisplatin for anticancer assays) and replicate across cell lines (e.g., HepG2 vs. MCF-7).
- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., higher activity in Gram-positive bacteria vs. Gram-negative).
Table 1 : Key structural analogs and their biological activities
| Compound | Structural Variation | Biological Activity | Notes |
|---|---|---|---|
| 5-Nitroimidazo[2,1-b]thiazole | Lacks 4-chlorobenzyl sulfide | Moderate antimicrobial | Reduced solubility |
| 6-Fluorophenyl derivative | Fluorine substitution | Enhanced anticancer | Improved metabolic stability |
Q. What computational approaches predict the compound’s reactivity or pharmacological properties?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., transition states for sulfide bond formation) and electronic properties (e.g., nitro group’s electron-withdrawing effect) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., binding to bacterial nitroreductases).
- ADMET Prediction : Tools like SwissADME assess bioavailability, cytochrome P450 interactions, and toxicity risks .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Control : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Membrane Separation : Nanofiltration removes unreacted precursors (e.g., 4-chlorobenzyl thiol) with >90% efficiency .
- Catalytic Optimization : Heterogeneous catalysts (e.g., Pd/C) reduce nitro groups selectively without over-reduction .
Notes on Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
